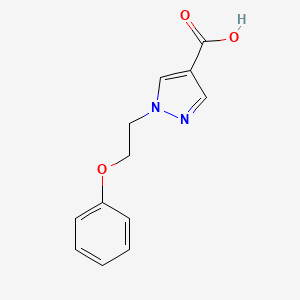

1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-phenoxyethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-12(16)10-8-13-14(9-10)6-7-17-11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSUFDLBDPJTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCN2C=C(C=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Condensation of Hydrazine Derivatives with β-Ketoesters

- Reaction: Condensation of hydrazine derivatives with β-ketoesters or β-diketones yields the pyrazole ring.

- Conditions: Typically performed under reflux in ethanol or isopropanol, with catalysts such as acetic acid or hydrochloric acid to facilitate cyclization.

- Reagents: Hydrazine hydrate or substituted hydrazines, β-ketoester (e.g., ethyl acetoacetate).

Step 2: Functionalization with Phenoxyethyl Group

- Reaction: Nucleophilic substitution or alkylation of the pyrazole nitrogen with 2-phenoxyethyl halides (e.g., 2-phenoxyethyl bromide or chloride).

- Conditions: Conducted in polar aprotic solvents like DMF or acetone, with bases such as potassium carbonate or sodium hydride.

- Outcome: Formation of N-alkylated pyrazole derivatives bearing the phenoxyethyl substituent.

Carboxylation to Form the Carboxylic Acid

Step 3: Introduction of Carboxylic Acid Group

- Method: Oxidation or direct carboxylation of the pyrazole intermediate.

- Approach: Using oxidizing agents such as potassium permanganate or potassium dichromate, or via carbonation reactions under controlled CO₂ pressure.

- Alternative: Direct functionalization of the pyrazole ring with carboxylic acid groups through electrophilic substitution under acidic conditions.

Step 4: Purification and Crystallization

- The crude product is purified via recrystallization from ethanol-water mixtures, typically at low temperatures (0–5°C) to enhance purity.

- The process yields high-purity 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid , with purity confirmed via HPLC (>99%).

Data Table Summarizing the Preparation Method

| Step | Reaction Type | Reagents | Solvent | Conditions | Key Notes |

|---|---|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine hydrate + β-ketoester | Ethanol / Isopropanol | Reflux | Acid catalysis, temperature ~80°C |

| 2 | N-alkylation | 2-Phenoxyethyl halide | DMF / Acetone | Room temp to 50°C | Base: K₂CO₃ or NaH |

| 3 | Carboxylation | Oxidants or CO₂ | Water / Organic solvent | Reflux / Pressurized | Controlled pH, inert atmosphere |

| 4 | Purification | Recrystallization | Ethanol-water | 0–5°C | Yield ~70–80%, purity >99% |

Research Findings and Optimization Strategies

- Reaction Efficiency: Use of microwave-assisted synthesis has been explored to reduce reaction times and improve yields.

- Catalyst Selection: Sodium iodide or potassium iodide enhances cyclization efficiency during pyrazole formation.

- Solvent Choice: Mixtures of alcohols and water (35–65%) optimize recrystallization purity.

- Yield Data: Typical yields range from 70% to 80%, with purity exceeding 99% as confirmed by HPLC analysis.

Notes on Environmental and Cost Considerations

- Solvent Recycling: Ethanol and water are recyclable, reducing waste.

- Catalyst Recovery: Catalysts like KI can be recovered and reused.

- Reaction Conditions: Mild temperatures and pressures are preferred to minimize energy consumption and hazards.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. Typical conditions involve refluxing with ethanol and sulfuric acid (H₂SO₄) as a catalyst.

| Reaction Conditions | Reagents/Catalysts | Product | Yield |

|---|---|---|---|

| Reflux (12-24 hrs) | Ethanol, H₂SO₄ | Ethyl 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylate | 65-78%* |

*Reported yields for analogous pyrazole-carboxylic acid esters.

Amidation Reactions

The carboxylate group forms amides via coupling agents like carbodiimides. This reaction is critical for generating bioactive derivatives.

| Coupling Agent | Base | Solvent | Product Example |

|---|---|---|---|

| DCC (N,N'-dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | Dichloromethane | 1-(2-Phenoxyethyl)-1H-pyrazole-4-carboxamide |

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions, yielding pyrazole derivatives. For example:

-

Conditions : Heating at 150-200°C in quinoline with copper chromite catalyst.

-

Product : 1-(2-Phenoxyethyl)-1H-pyrazole.

Nucleophilic Substitution

The phenoxyethyl group participates in nucleophilic substitution (SN2) due to the electron-withdrawing effect of the oxygen atom.

| Nucleophile | Conditions | Product |

|---|---|---|

| Sodium azide (NaN₃) | DMF, 80°C, 24 hrs | 1-(2-Azidoethyl)-1H-pyrazole-4-carboxylic acid |

| Potassium thiocyanate (KSCN) | Ethanol, reflux | 1-(2-Thiocyanatoethyl)-1H-pyrazole-4-carboxylic acid |

Cyclization Reactions

Under basic conditions, the compound forms fused heterocycles. For example, reaction with hydrazine yields pyrazolo-pyridazine derivatives:

-

Conditions : Hydrazine hydrate, ethanol, 70°C.

-

Product : Pyrazolo[1,5-a]pyridazine-4-carboxylic acid derivative.

Comparative Reactivity with Analogous Compounds

A comparison with structurally similar pyrazole-carboxylic acids reveals distinct reactivity patterns:

Reaction Mechanisms

-

Esterification : Protonation of the carboxylic acid followed by nucleophilic attack by alcohol.

-

Amidation : Activation of the carboxyl group via carbodiimide, forming an O-acylisourea intermediate.

-

Decarboxylation : Radical pathway involving CO₂ elimination under thermal stress.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities, including:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines. For instance, compounds similar to 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid have shown up to 85% inhibition of TNF-α at concentrations around 10 µM, surpassing standard anti-inflammatory drugs like dexamethasone.

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial effects against several bacterial strains, including E. coli and Staphylococcus aureus. Studies have reported promising antibacterial activity, suggesting that structural modifications can enhance efficacy against these pathogens .

3. Antiviral Effects

Recent investigations have highlighted the antiviral potential of pyrazole derivatives against HIV-1. One derivative demonstrated non-toxic inhibition of HIV-1 replication, indicating a unique mechanism independent of traditional antiviral pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid. Key substituents on the pyrazole ring significantly influence its pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Phenoxy group | Enhances lipophilicity and bioactivity |

| Carboxylic acid | Essential for receptor binding |

| Ethyl group | Increases solubility |

The phenoxyethyl group is particularly noteworthy for improving cellular uptake and overall efficacy .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study assessed the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated significant reductions in edema comparable to established anti-inflammatory treatments, demonstrating the compound's therapeutic potential .

Case Study 2: Antimicrobial Efficacy

Another study synthesized a series of pyrazole derivatives, including 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid, which were tested against Klebsiella pneumoniae. One derivative exhibited remarkable antibacterial activity, underscoring the importance of structural modifications in enhancing antimicrobial properties .

Mechanism of Action

The mechanism by which 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer properties are believed to result from its interaction with cellular pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Electronic Effects

- Substituent Position and Type: Halogenated Benzyl Groups (e.g., Cl, Br in ): These electron-withdrawing groups increase lipophilicity and may enhance binding to hydrophobic enzyme pockets. Phenoxyethyl vs. Heteroaromatic Substituents (e.g., pyrimidin-2-yl in ): Improve aqueous solubility and enable π-π stacking interactions in biological targets.

Physicochemical Properties

- Molecular Weight : Compounds with lower molecular weights (e.g., 180.21 for cyclobutylmethyl derivative ) may exhibit better solubility and absorption than bulkier analogs (e.g., 281.11 for bromobenzyl derivative ).

- Melting Points : While specific data for the target compound are unavailable, analogs like 1-(3-pyridinyl)-ethyl ester () show melting points of 87–89°C, suggesting solid-state stability under standard conditions .

Biological Activity

1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on various research studies.

Antiviral Properties

Research indicates that 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid exhibits significant antiviral activity. In vitro studies have demonstrated its efficacy against several viral strains, particularly SARS-CoV-2. The compound was evaluated using a high-content imaging assay that measured cytopathogenic effects in VeroE6 cells. The concentration producing a 50% antiviral effect (EC50) was determined, showing promising results in inhibiting viral replication while exhibiting low cytotoxicity (CC50) .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In animal models, 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid demonstrated significant reduction in edema and inflammatory markers, comparable to standard anti-inflammatory drugs such as indomethacin .

Antimicrobial Activity

In addition to its antiviral and anti-inflammatory effects, this compound has shown antimicrobial activity against various bacterial strains. Studies have indicated that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .

The biological activity of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence signaling pathways relevant to inflammation and viral replication .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the pyrazole ring have been explored. For instance, altering substituents on the phenoxyethyl group can significantly impact both potency and selectivity against target enzymes or receptors.

Key Findings from SAR Studies

Case Study 1: Antiviral Efficacy Against SARS-CoV-2

A study conducted on VeroE6 cells demonstrated that 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid inhibited SARS-CoV-2 replication with an EC50 value of approximately 4.7 µM. This was accompanied by a CC50 value of 21 µM, indicating a favorable selectivity index (SI) for antiviral activity .

Case Study 2: Anti-inflammatory Activity Evaluation

In a carrageenan-induced paw edema model, administration of the compound resulted in a significant reduction in swelling compared to control groups treated with saline. The anti-inflammatory effect was comparable to that observed with indomethacin, highlighting its potential as an alternative therapeutic agent for inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate, substituted hydrazines, and phenoxyethyl halides. For example, a similar pyrazole-4-carboxylic acid derivative was synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine, followed by hydrolysis under basic conditions to yield the carboxylic acid . Optimization includes:

- Catalyst selection : Use of DMF-DMA (dimethylformamide dimethyl acetal) to facilitate cyclization .

- Temperature control : Reactions often proceed at 80–100°C for 6–12 hours to maximize yield.

- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the product .

| Reaction Step | Precursors | Conditions | Yield |

|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine | DMF-DMA, 90°C, 8h | ~75% |

| Hydrolysis | NaOH (aq.), reflux | 2h | >90% |

Q. How can the purity and structural integrity of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid be verified?

Spectroscopic methods are critical:

- NMR : Analyze and spectra to confirm substituent positions (e.g., phenoxyethyl group at N1, carboxylic acid at C4) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., dimeric motifs via COOH groups) .

- IR spectroscopy : Identify carbonyl (COOH) stretches (~1700 cm) and pyrazole ring vibrations .

Purity assessment :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Melting point analysis : Compare experimental values with literature data to detect impurities .

Advanced Research Questions

Q. What computational approaches are suitable for predicting physicochemical properties (e.g., pKa, log P) of 1-(2-phenoxyethyl)-1H-pyrazole-4-carboxylic acid?

Density Functional Theory (DFT) is widely used:

- pKa prediction : Calculate proton dissociation energies using solvation models (e.g., COSMO-RS). Pyrazole-4-carboxylic acids typically exhibit pKa ~2.5–3.5 due to the electron-withdrawing pyrazole ring .

- log P estimation : Use software like MarvinSketch or ACD/Labs to model octanol-water partitioning. Substituents like phenoxyethyl may increase log P by ~1.5–2.0 .

- Reactivity studies : Simulate electrophilic substitution sites using Fukui indices .

Case study : A derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) showed a calculated dipole moment of 4.2 Debye, aligning with experimental data .

Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of derivatives?

Key strategies :

- Substituent variation : Modify the phenoxyethyl group (e.g., halogenation, alkyl chain elongation) to assess bioactivity changes. For example, fluorinated analogs may enhance metabolic stability .

- Biological assays :

-

In vitro : Test COX-2 inhibition (IC) or antimicrobial activity (MIC) using standardized protocols .

-

In silico docking : Target enzymes like cyclooxygenase or kinases using AutoDock Vina .

- Data contradiction resolution : Compare IC values across cell lines to identify off-target effects. For instance, pyrazole derivatives may show divergent activity in cancer vs. normal cells due to redox sensitivity .

Example SAR Table :

Derivative R Group IC (COX-2) log P Parent Phenoxyethyl 12 µM 2.1 Fluoro 4-F-phenoxyethyl 8 µM 2.4 Methyl 2-Me-phenoxyethyl 15 µM 2.3

Q. What experimental and theoretical methods resolve contradictions in biological activity data for pyrazole-4-carboxylic acid derivatives?

- Mechanistic studies : Use isotopic labeling (e.g., ) to track metabolic pathways and identify active metabolites .

- Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB 1CX2) to validate binding modes .

- Multivariate analysis : Apply PCA (Principal Component Analysis) to correlate physicochemical properties (log P, pKa) with bioactivity .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.